molecular formula C9H11ClO B2439047 1-(4-Chlorophenyl)propan-2-ol CAS No. 702-10-3

1-(4-Chlorophenyl)propan-2-ol

Cat. No.: B2439047
CAS No.: 702-10-3
M. Wt: 170.64
InChI Key: NIMKQJOVJKIOPX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)propan-2-ol is an organic compound belonging to the class of secondary alcohols It consists of a propanol backbone substituted with a 4-chlorophenyl group at the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-chlorophenyl)propan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the preparation of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method offers higher efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to 1-(4-chlorophenyl)propan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: It can be further reduced to 1-(4-chlorophenyl)propan-2-amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.

Major Products:

    Oxidation: 1-(4-Chlorophenyl)propan-2-one.

    Reduction: 1-(4-Chlorophenyl)propan-2-amine.

    Substitution: 1-(4-Chlorophenyl)propan-2-chloride or 1-(4-Chlorophenyl)propan-2-bromide.

Scientific Research Applications

1-(4-Chlorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving secondary alcohols.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the 4-chlorophenyl group may interact with hydrophobic pockets within proteins, affecting their function and stability.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)ethanol: Similar structure but with one less carbon in the backbone.

    1-(4-Chlorophenyl)propan-2-one: The ketone analog of 1-(4-Chlorophenyl)propan-2-ol.

    1-(4-Chlorophenyl)propan-2-amine: The amine analog obtained through reduction.

Uniqueness: this compound is unique due to its secondary alcohol functional group, which imparts distinct reactivity compared to primary alcohols or ketones. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

1-(4-chlorophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMKQJOVJKIOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

General Procedure FF: To a THF (5 mL) solution of 1.0 M of 4-chlorophenylmagnesium bromide in Et2O (10.0 mL) was added a solution of propylene oxide (0.87 g, 15 mmol) in THF (5 mL) at −78° C. under nitrogen and stirred. The mixture was slowly warmed to rt. The mixture was quenched with sat. aq NH4Cl (10 mL) and then extracted with EtOAc (50 mL). The organic phase was washed with brine (10 mL) and dried over anhydrous sodium sulfate. The crude material was purified by silica gel chromatography using Hexane/EtOAc (80:20) as eluent to give the desired product as a colorless oil. 1H NMR (CDCl3, 400 MHz): δ=1.23-1.26 (m, 3H), 1.44 (d, J=3.8 Hz, 1H), 2.65-2.80 (m, 2H), 3.97-4.07 (m, 1H), 7.14-7.18 (m, 2H), 7.28-7.32 (m, 2H).
Quantity
0 (± 1) mol
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reactant
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0.87 g
Type
reactant
Reaction Step One
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Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
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Quantity
5 mL
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solvent
Reaction Step One

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